molecular formula C11H17Cl2N3 B3087705 4-(1H-Benzoimidazol-2-YL)-butylamine dihydrochloride CAS No. 1177300-09-2

4-(1H-Benzoimidazol-2-YL)-butylamine dihydrochloride

Cat. No.: B3087705
CAS No.: 1177300-09-2
M. Wt: 262.18 g/mol
InChI Key: YDRREYUUGJGECO-UHFFFAOYSA-N
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Description

4-(1H-Benzoimidazol-2-YL)-butylamine dihydrochloride is a compound that features a benzimidazole ring fused to a butylamine chain. Benzimidazole derivatives are known for their wide range of biological activities, including antiviral, antitumor, antihypertensive, and antimicrobial properties . This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-Benzoimidazol-2-YL)-butylamine dihydrochloride typically involves the reaction of o-phenylenediamine with carboxylic acids in the presence of a strong dehydrating agent such as polyphosphoric acid (PPA) or polyphosphoric acid trimethylsilyl ester . The reaction is carried out under reflux conditions for several hours, leading to the formation of the benzimidazole ring.

Microwave-assisted synthesis is another method used to prepare this compound. In this approach, a mixture of p-aminobenzoic acid and PPA is heated in a microwave oven, significantly reducing the reaction time and improving the yield .

Industrial Production Methods

Industrial production of benzimidazole derivatives often involves large-scale reactions using similar synthetic routes. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(1H-Benzoimidazol-2-YL)-butylamine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the benzimidazole ring to its dihydro form.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

    Oxidation: N-oxides of the benzimidazole ring.

    Reduction: Dihydrobenzimidazole derivatives.

    Substitution: Various substituted benzimidazole derivatives depending on the reagents used.

Scientific Research Applications

4-(1H-Benzoimidazol-2-YL)-butylamine dihydrochloride has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    2-(4-Aminophenyl)benzimidazole: Another benzimidazole derivative with similar biological activities.

    5,6-Dimethylbenzimidazole: Known for its role in the structure of vitamin B12.

    2-Phenylbenzimidazole: Exhibits antimicrobial and antitumor properties.

Uniqueness

4-(1H-Benzoimidazol-2-YL)-butylamine dihydrochloride is unique due to its specific butylamine chain, which can influence its biological activity and pharmacokinetic properties. This structural feature may enhance its ability to interact with certain molecular targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

4-(1H-benzimidazol-2-yl)butan-1-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3.2ClH/c12-8-4-3-7-11-13-9-5-1-2-6-10(9)14-11;;/h1-2,5-6H,3-4,7-8,12H2,(H,13,14);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDRREYUUGJGECO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CCCCN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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